molecular formula C20H14ClFN2OS B11524829 N-[(2Z)-4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline

N-[(2Z)-4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline

Cat. No.: B11524829
M. Wt: 384.9 g/mol
InChI Key: MWDOHVTYWJMENN-UHFFFAOYSA-N
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Description

(2Z)-4-(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a synthetic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, substituted with various functional groups including chlorophenyl, fluorophenyl, and furan-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Substitution Reactions: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.

    Introduction of Furan-2-ylmethyl Group: The furan-2-ylmethyl group is attached via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the thiazole ring, converting it to a dihydrothiazole derivative.

    Substitution: The aromatic rings (chlorophenyl and fluorophenyl) can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic medium).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Biology

    Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

    Enzyme Inhibition: It has been investigated for its ability to inhibit certain enzymes, which could be useful in drug development.

Medicine

    Anti-inflammatory: The compound has shown potential anti-inflammatory effects in preliminary studies.

    Cancer Research: It is being explored for its cytotoxic effects on cancer cells, indicating potential as an anticancer agent.

Industry

    Pharmaceuticals: The compound is being studied for its potential use in the formulation of new drugs.

    Agriculture: It may be used in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of (2Z)-4-(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-4-(4-BROMOPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
  • (2Z)-4-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Uniqueness

  • Substituent Effects : The presence of the chlorophenyl and fluorophenyl groups imparts unique electronic properties to the compound, influencing its reactivity and biological activity.
  • Biological Activity : Compared to similar compounds, (2Z)-4-(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has shown superior antimicrobial and anti-inflammatory properties in preliminary studies.

Properties

Molecular Formula

C20H14ClFN2OS

Molecular Weight

384.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(4-fluorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C20H14ClFN2OS/c21-15-5-3-14(4-6-15)19-13-26-20(23-17-9-7-16(22)8-10-17)24(19)12-18-2-1-11-25-18/h1-11,13H,12H2

InChI Key

MWDOHVTYWJMENN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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